(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups. The presence of multiple aromatic rings could lead to conjugation and potential interesting electronic properties. The exact structure would need to be determined by techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions depending on the conditions. The benzimidazole could act as a nucleophile in substitution reactions, and the pyrrolidine could potentially undergo ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure. The presence of multiple aromatic rings could make it relatively nonpolar and insoluble in water. Its melting and boiling points would likely be relatively high due to the presence of multiple ring structures .Scientific Research Applications
Synthesis and Structural Analysis
The research on related compounds involves the synthesis of novel derivatives and their structural characterization. For example, a study on the "Facile and Convenient Synthesis of New Thieno[2,3-b]-Thiophene Derivatives" explores the synthesis of bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) and related compounds, showcasing the versatility of such molecules (Mabkhot, Y., Kheder, Nabila Abd Elshafy, & Al-Majid, A., 2010). These synthetic routes contribute to the broader understanding of heterocyclic chemistry and offer foundational insights for designing molecules with potential biological activities.
Antioxidant and Antimicrobial Activities
Some derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities. For instance, new 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and related compounds have been studied for their potential antioxidant and antimicrobial properties, highlighting their promising biological activities (Bassyouni, F., et al., 2012). These findings suggest the potential therapeutic applications of such compounds in managing oxidative stress and infections.
Molecular Docking and Computational Studies
Molecular docking and computational studies are crucial for understanding the interaction mechanisms of these compounds with biological targets. For example, novel heterocycles have been synthesized and their antimicrobial and antiproliferative activities evaluated, accompanied by molecular docking and computational studies to explore their mechanism of action (Fahim, A. M., et al., 2021). These studies provide valuable insights into the structural requirements for biological activity, facilitating the design of more effective therapeutic agents.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-23-18(11-16(22-23)19-7-4-10-27-19)20(26)24-9-8-14(12-24)25-13-21-15-5-2-3-6-17(15)25/h2-7,10-11,13-14H,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCCZHMCECAMKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCC(C3)N4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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